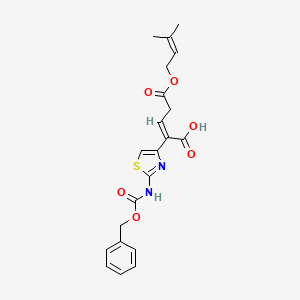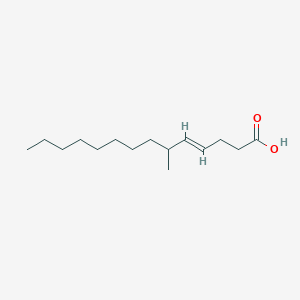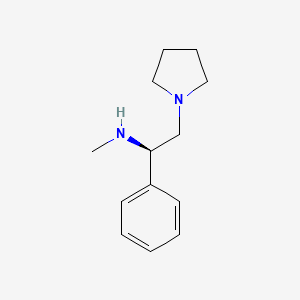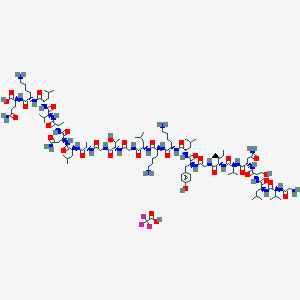
Vanillylmandelic Acid-d3 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillylmandelic Acid-d3 Ethyl Ester is a deuterium-labeled derivative of Vanillylmandelic Acid, which is a significant metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used in scientific research as a stable isotope-labeled internal standard for the quantification of Vanillylmandelic Acid in various biological samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vanillylmandelic Acid-d3 Ethyl Ester typically involves the esterification of Vanillylmandelic Acid with ethanol in the presence of a deuterium source. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves the following steps:
Esterification: Vanillylmandelic Acid is reacted with ethanol in the presence of a deuterium source and an acid catalyst.
Purification: The resulting ester is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the purification steps are optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Vanillylmandelic Acid-d3 Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Vanillylmandelic Acid-d3 Ethyl Ester has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled internal standard in analytical chemistry for the quantification of Vanillylmandelic Acid.
Biology: Employed in studies involving catecholamine metabolism and related biochemical pathways.
Medicine: Utilized in clinical diagnostics to measure Vanillylmandelic Acid levels in biological samples, aiding in the diagnosis of conditions such as pheochromocytoma and neuroblastoma.
Industry: Applied in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of Vanillylmandelic Acid-d3 Ethyl Ester is primarily related to its role as an internal standard in analytical methods. It does not exert biological effects on its own but is used to ensure accurate quantification of Vanillylmandelic Acid in various samples. The deuterium labeling allows for differentiation between the standard and the analyte during mass spectrometry analysis .
Comparaison Avec Des Composés Similaires
Vanillylmandelic Acid: The non-deuterated form of the compound, used in similar applications but without the stable isotope labeling.
Homovanillic Acid: Another catecholamine metabolite used in similar diagnostic and research applications.
Metanephrine and Normetanephrine: Metabolites of catecholamines that are also used in clinical diagnostics
Uniqueness: Vanillylmandelic Acid-d3 Ethyl Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it a valuable tool in research and clinical diagnostics where accurate measurement of Vanillylmandelic Acid is crucial .
Propriétés
Numéro CAS |
1329499-52-6 |
|---|---|
Formule moléculaire |
C₁₁H₁₁D₃O₅ |
Poids moléculaire |
229.24 |
Synonymes |
4-Hydroxy-3-methoxy-mandelic Acid-d3 Ethyl Ester; α,4-Dihydroxy-3-methoxy-benzeneacetic Acid-d3 Ethyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


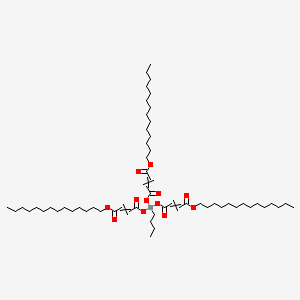

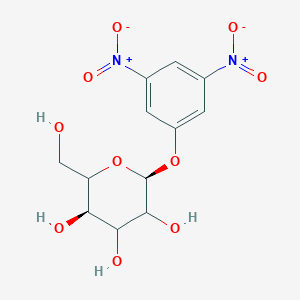
![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
